

# A Comparative Guide to TG-100435 and Other Multi-Kinase Inhibitors

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## Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

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This guide provides an objective comparison of the multi-kinase inhibitor **TG-100435** with other prominent inhibitors sharing similar target profiles: dasatinib, bosutinib, and saracatinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

## Introduction to TG-100435

**TG-100435** is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family kinases (Src, Lyn, Lck, Yes) as well as Abl and EphB4. An important characteristic of **TG-100435** is its metabolism to an active N-oxide metabolite, TG100855, which demonstrates 2 to 9 times greater potency than the parent compound. This metabolic activation can significantly enhance its overall tyrosine kinase inhibition in vivo.

## Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **TG-100435** and its comparators against their primary shared kinase targets. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.

| Kinase Target | TG-100435 (K <sub>i</sub> , nM) | Dasatinib (IC <sub>50</sub> , nM) | Bosutinib (IC <sub>50</sub> , nM) | Saracatinib (IC <sub>50</sub> , nM) |
|---------------|---------------------------------|-----------------------------------|-----------------------------------|-------------------------------------|
| Src           | 13 - 64                         | 0.5 - 1.1                         | 1.2                               | 2.7[1]                              |
| Lyn           | 13 - 64                         | ~1                                | ~1                                | 5[1]                                |
| Abl           | 13 - 64                         | <1 - 9                            | 1                                 | 30[1]                               |
| Yes           | 13 - 64                         | 0.5 - 1.1                         | N/A                               | 4[1]                                |
| Lck           | 13 - 64                         | 0.5 - 1.1                         | N/A                               | 4 - 10                              |
| EphB4         | 13 - 64                         | N/A                               | N/A                               | N/A                                 |
| c-Kit         | N/A                             | <30                               | >1000                             | 200                                 |
| PDGFRβ        | N/A                             | <30                               | >1000                             | N/A                                 |

N/A: Data not readily available in the searched sources.

## Cellular Activity

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The IC<sub>50</sub> values for cell viability are presented below. Experimental conditions, such as cell lines and assay duration, vary between studies.

| Inhibitor                        | Cell Line                               | Cancer Type              | IC <sub>50</sub> (μM) |
|----------------------------------|---|--------------------------|-----------------------|
| Dasatinib                        | Neuroblastoma (7/10 cell lines)         | Neuroblastoma            | Sub-micromolar[2]     |
| Lung Cancer (NCI-H1975)          | Lung Cancer                             | 0.95 (72h)[3]            |                       |
| Lung Cancer (NCI-H1650)          | Lung Cancer                             | 3.64 (72h)[3]            |                       |
| Bosutinib                        | K562                                    | Chronic Myeloid Leukemia | 0.25 (48h)[4]         |
| Various                          | Various                                 | 0.006 - >8[5]            |                       |
| Saracatinib                      | Colorectal Cancer (LS180, H508, LS174T) | Colorectal Cancer        | ~0.5 (72h)[6]         |
| Ovarian Cancer (8/13 cell lines) | Ovarian Cancer                          | ≤1.0 (120h)[7]           |                       |
| K562                             | Chronic Myeloid Leukemia                | 0.22 (72h)[8]            |                       |

Dasatinib has been shown to induce G1 cell cycle arrest and apoptosis in sensitive cell lines.[3] Similarly, saracatinib can induce G1/S phase arrest.[1]

## In Vivo Efficacy

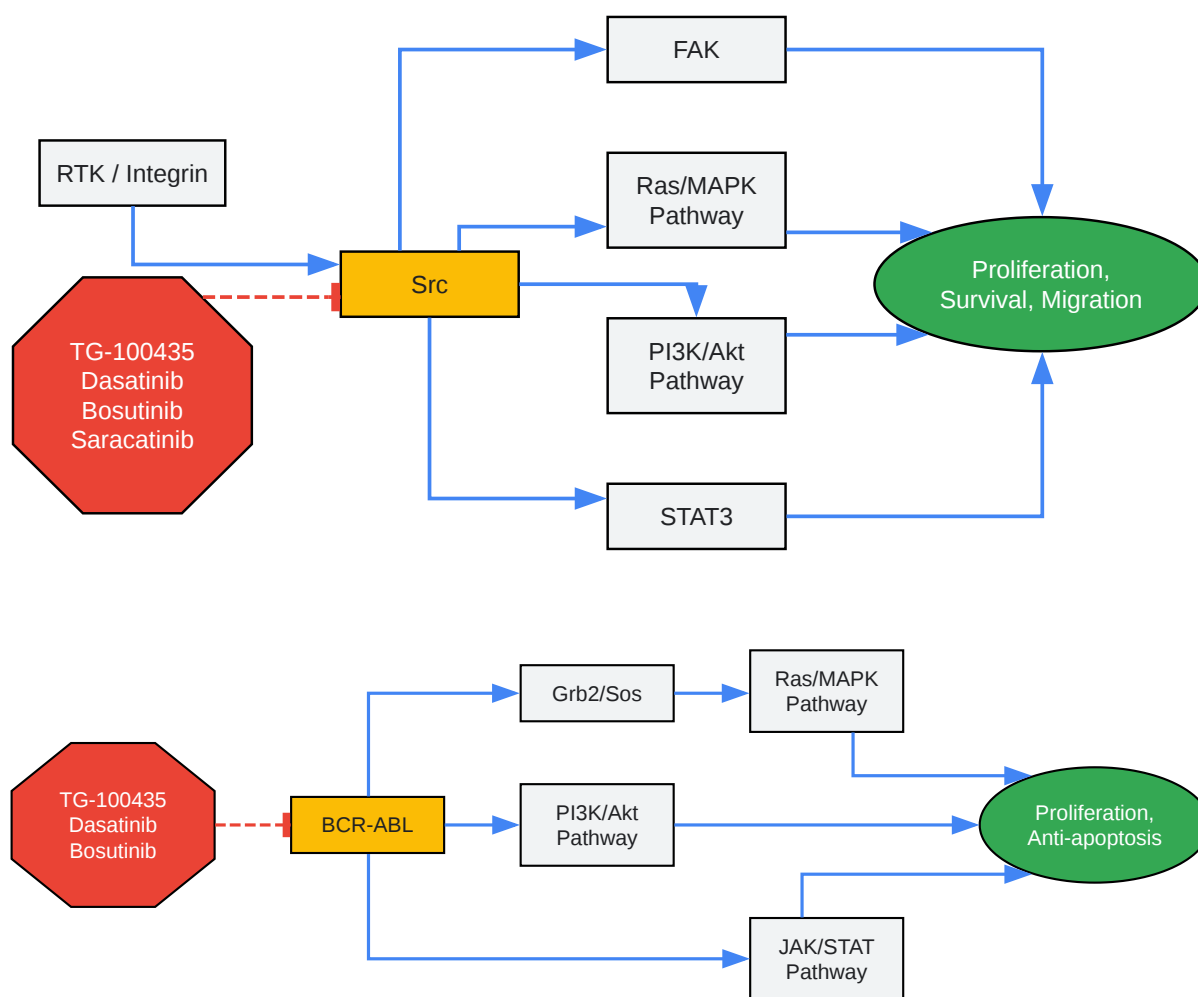
Preclinical studies in animal models have demonstrated the anti-tumor activity of these multi-kinase inhibitors.

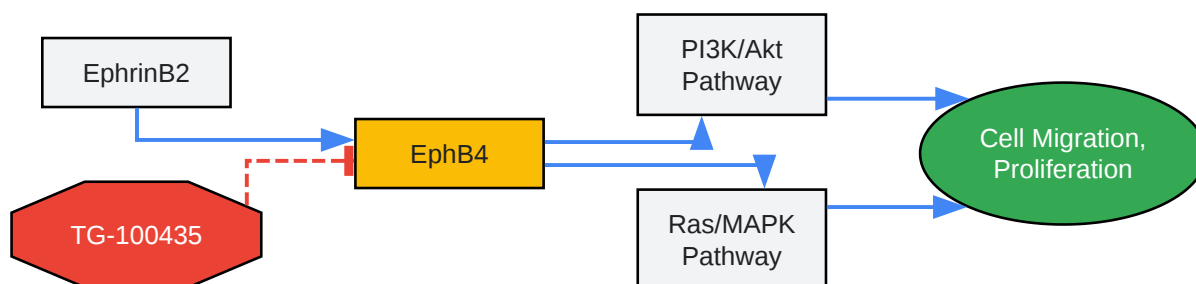
- **Dasatinib:** Demonstrated significant inhibition of tumor growth in an orthotopic neuroblastoma mouse model at a dose of 30 mg/kg/day.[2] It also showed efficacy in a patient-derived xenograft (PDX) model of lung cancer at 30 mg/kg.[3]
- **Bosutinib:** While specific in vivo efficacy data was not detailed in the immediate search results, its clinical approval for chronic myeloid leukemia underscores its in vivo activity.

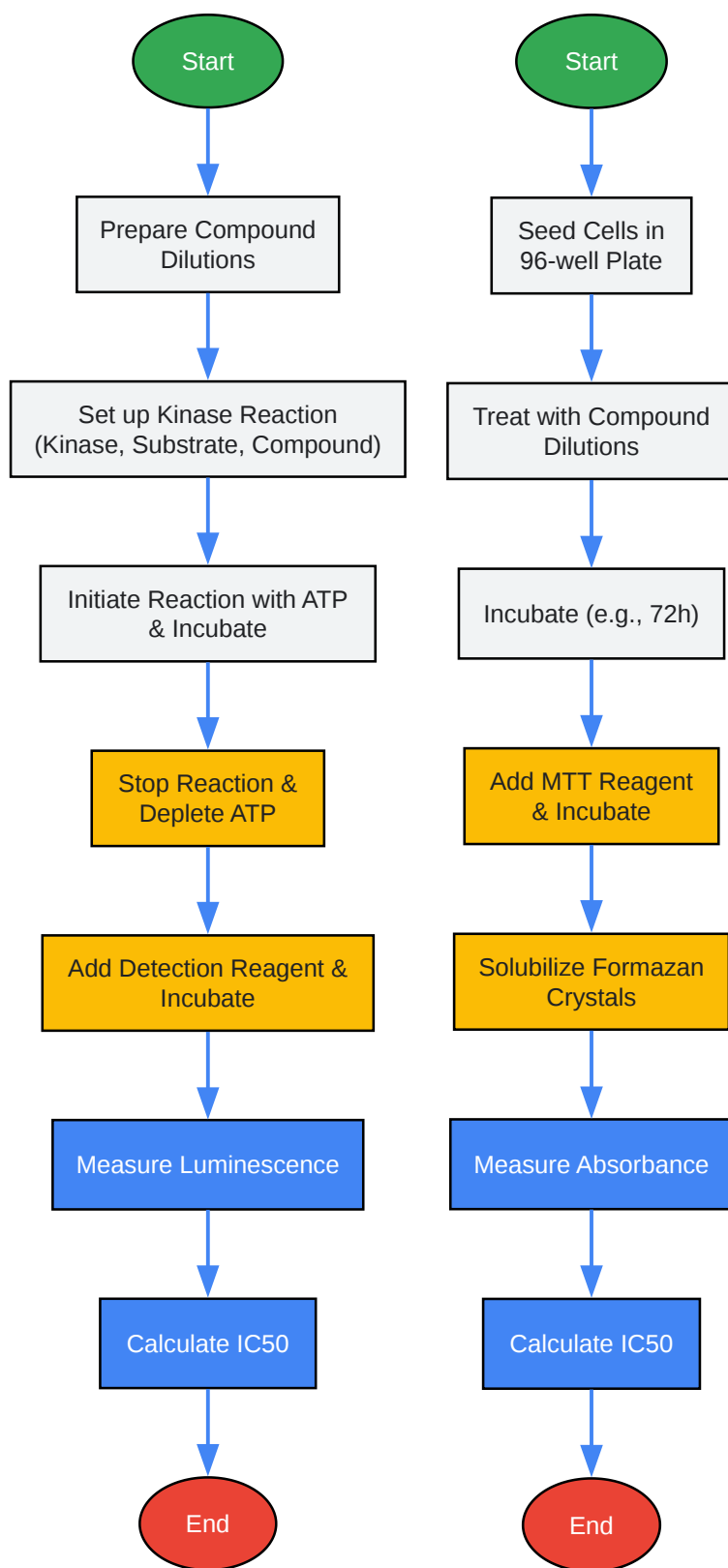
- Saracatinib: Showed a significant decrease in tumor growth in colorectal cancer xenograft models at a dose of 50 mg/kg/day.[6] It has also demonstrated efficacy in a mouse model of fibrodysplasia ossificans progressiva.[9]

## Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by these inhibitors.







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